2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboronic compound, given the presence of a boron atom and the dioxaborolane group. Organoboronic compounds are widely used in organic chemistry, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The compound contains a phenyl ring which is substituted with two fluorine atoms and one methyl group. It also contains a dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms .Chemical Reactions Analysis
Organoboronic compounds are known to undergo several types of reactions, including Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of fluorine atoms could increase the compound’s stability and reactivity due to the high electronegativity of fluorine .Scientific Research Applications
Synthesis and Material Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes for LCD Technology : This compound has been used in synthesizing a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives show potential as intermediates in synthesizing conjugated polyenes for LCD (Liquid Crystal Display) technology. Moreover, they are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Polymer Synthesis for Electronics : The compound has been instrumental in the polymerization of monomers to produce poly(3-hexylthiophene) with high regioregularity. This process is significant for creating materials used in electronic devices (Yokozawa et al., 2011).
Biomedical Research
- Potential Therapeutic Applications : Derivatives of this compound, specifically pinacolyl boronate-substituted stilbenes, have shown inhibitory effects on lipogenesis and cholesterol biosynthesis in mammalian hepatocytes. These findings suggest potential applications in developing lipid-lowering drugs (Das et al., 2011).
Chemical Synthesis and Analysis
Application in Hydroboration and Organometallic Chemistry : Studies show that derivatives of this compound are useful in the hydroboration of alkenes, contributing to the field of organometallic chemistry (Fritschi et al., 2008).
Structural and Crystallographic Studies : The compound has been a focus in crystallographic studies, aiding in the understanding of molecular structures and interactions in crystalline forms (Seeger & Heller, 1985).
Vibrational Properties and Spectroscopic Analysis : Research has been conducted to understand the vibrational properties and spectroscopic behavior of derivatives of this compound, contributing to advancements in analytical chemistry (Wu et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNNZSSZYGQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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